Potassium 3-chloro-4-hydroxyphenyltrifluoroborate
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Overview
Description
Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a chlorine atom and a hydroxyl group.
Preparation Methods
The synthesis of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, during cross-coupling reactions . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium 3,4-dichlorophenyltrifluoroborate: This compound has two chlorine atoms on the phenyl ring instead of one, which can affect its reactivity and applications.
Potassium phenyltrifluoroborate: Lacks the chlorine and hydroxyl groups, making it less versatile in certain reactions.
The uniqueness of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide lies in its specific substitution pattern, which provides distinct reactivity and stability in various chemical reactions.
Properties
CAS No. |
1015082-74-2 |
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Molecular Formula |
C6H4BClF3KO |
Molecular Weight |
234.45 g/mol |
IUPAC Name |
potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1 |
InChI Key |
NLVUNZLQALXJBW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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